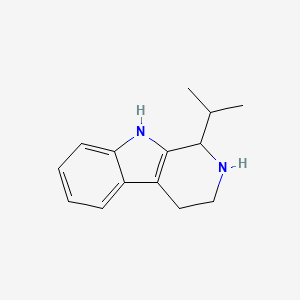

1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the Pictet-Spengler reaction, a well-known method for constructing beta-carboline frameworks . This reaction involves the condensation of tryptamine derivatives with aldehydes or ketones under acidic conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .

Analyse Chemischer Reaktionen

1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the compound into more saturated derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis and Building Blocks

1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline serves as an essential building block in organic synthesis. It is utilized in the synthesis of more complex molecules and is studied for its reaction mechanisms. The compound's structure allows for the exploration of various synthetic pathways that can lead to the development of novel chemical entities.

Coordination Chemistry

This compound acts as a ligand in coordination chemistry. Its ability to form complexes with metal ions opens avenues for developing catalysts and materials with specific properties.

Biological Applications

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory activities. Notably, it has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can reduce oxidative stress by decreasing reactive oxygen species (ROS) production .

Antimicrobial and Anticancer Properties

The compound has demonstrated potential antimicrobial and anticancer activities. Studies have reported its efficacy against various cancer cell lines, inducing apoptosis in leukemia and lymphoma cells. Additionally, it has shown promise in combating microbial infections .

Neuropharmacology

Investigations into the neuropharmacological effects of this compound reveal its potential therapeutic applications in treating neurological disorders. Its interaction with neurotransmitter systems suggests benefits in modulating neurological functions.

Medical Applications

Therapeutic Research

The therapeutic potential of this compound is under extensive investigation. Its pharmacological profile includes properties such as anti-inflammatory and antioxidant effects. These attributes make it a candidate for developing treatments for conditions like neurodegenerative diseases .

Case Studies

- A study highlighted the compound's role in reducing inflammation markers in animal models when administered at specific dosages.

- Another research focused on its anticancer properties showed significant reductions in tumor size in treated subjects compared to controls .

Industrial Applications

Material Development

In industry, this compound is utilized in developing new materials and intermediates for pharmaceuticals and agrochemicals. Its unique chemical properties facilitate innovations in material science .

Pharmaceutical Intermediates

This compound is also used as an intermediate in synthesizing various pharmaceutical agents due to its structural versatility and biological activity.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Chemistry | Building block for complex molecules | Essential for synthesis pathways |

| Coordination Chemistry | Ligand formation | Useful in catalysis |

| Biological Research | Enzyme inhibition (e.g., xanthine oxidase) | Reduces oxidative stress |

| Antimicrobial & anticancer properties | Induces apoptosis; effective against cancer cells | |

| Medical Research | Therapeutic potential in neurological disorders | Modulates neurotransmitter systems |

| Industrial Applications | Material development & pharmaceutical intermediates | Innovative applications in drug synthesis |

Wirkmechanismus

The mechanism of action of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with various molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways. The compound’s structure allows it to bind to receptor sites, influencing cellular signaling and physiological responses .

Vergleich Mit ähnlichen Verbindungen

1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline can be compared with other beta-carboline derivatives such as:

Tetrahydroharman: Known for its blood pressure-lowering effects.

Tryptoline: Exhibits various pharmacological properties and is related to tryptamines.

1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline: Another beta-carboline derivative with distinct chemical and biological properties.

Biologische Aktivität

1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline (THβC) is a synthetic compound belonging to the beta-carboline family, notable for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C15H18N2O2

- Molecular Weight : 258.32 g/mol

- CAS Number : 436811-11-9

- Structure : The compound features a tetrahydro-beta-carboline structure with an isopropyl group and a carboxylic acid functional group.

Pharmacological Properties

This compound exhibits a range of biological activities:

- Antioxidant Activity : It has been shown to inhibit xanthine oxidase, thereby reducing the production of reactive oxygen species (ROS) and potentially mitigating oxidative stress-related damage in cells.

- Anticancer Properties : Research indicates that THβC derivatives may possess anticancer effects. In vitro studies have demonstrated cytotoxic activity against various cancer cell lines, including leukemia and lymphoma cells. For instance, it has been reported to induce apoptosis in human leukemia cells through the modulation of apoptotic pathways .

- Neuroprotective Effects : The compound has shown promise in neuropharmacology, particularly in protecting neuronal cells from oxidative damage. Its interaction with inducible nitric oxide synthase (iNOS) suggests a role in regulating nitric oxide levels, which is critical in neurodegenerative diseases.

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Enzyme Inhibition : THβC inhibits several enzymes involved in metabolic processes. Its inhibition of xanthine oxidase exemplifies its potential as an antioxidant agent .

- Cell Signaling Modulation : The compound affects cell signaling pathways by modulating the activity of phosphodiesterases and influencing cyclic nucleotide signaling pathways. This modulation can lead to altered gene expression and cellular metabolism.

- Binding Affinity Studies : Molecular docking studies have indicated that THβC exhibits favorable binding interactions with multiple targets involved in cancer progression and neuroprotection.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antioxidant | Inhibits xanthine oxidase; reduces ROS | |

| Anticancer | Induces apoptosis in leukemia and lymphoma cells | |

| Neuroprotective | Modulates iNOS; protects neuronal cells |

Case Study: Anticancer Activity

A study conducted on several beta-carboline derivatives highlighted the efficacy of this compound in inducing apoptosis in human leukemia cell lines. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .

Temporal Effects

In laboratory settings, the stability of THβC under standard conditions has been documented. Its effects on cellular function vary over time due to stability factors influenced by environmental conditions such as pH and light exposure.

Eigenschaften

IUPAC Name |

1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-9(2)13-14-11(7-8-15-13)10-5-3-4-6-12(10)16-14/h3-6,9,13,15-16H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFOWSMYMVVVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2=C(CCN1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344686 | |

| Record name | 1-(Propan-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6650-04-0 | |

| Record name | 1-(Propan-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.